3,7-Bis(methylthio)anthracene-2,6-diol
Description
3,7-Bis(methylthio)anthracene-2,6-diol is a structurally unique anthracene derivative featuring methylthio (-SMe) groups at the 3,7 positions and hydroxyl (-OH) groups at the 2,6 positions. This compound’s anthracene backbone, a polycyclic aromatic hydrocarbon, provides a rigid planar structure conducive to π-π interactions, while its substituents introduce polar and electron-rich functionalities. The diol groups enable hydrogen bonding, which may influence molecular assembly, while the methylthio groups contribute to electronic modulation and steric effects.
Properties
Molecular Formula |
C16H14O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-bis(methylsulfanyl)anthracene-2,6-diol |
InChI |
InChI=1S/C16H14O2S2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8,17-18H,1-2H3 |
InChI Key |
WNBOSULCPIJQQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC3=CC(=C(C=C3C=C2C=C1O)SC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for 3,7-Bis(methylthio)anthracene-2,6-diol are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(methylthio)anthracene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,7-Bis(methylthio)anthracene-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene Derivatives
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substitution Pattern and Electronic Effects The this compound differs from 9,10-substituted analogs (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene) in substituent placement. Methylthio groups (-SMe) are less polar than dihydroxyphenyl groups but offer electron-rich sulfur atoms, which could enhance charge-carrier mobility in organic semiconductors compared to purely hydrocarbon substituents (e.g., phenylethynyl groups in ) .
Hydrogen Bonding and Molecular Assembly The diol groups in this compound enable intermolecular hydrogen bonding, akin to phenol residues in 2,7-substituted 9,10-bis(phenylethynyl)anthracene. This property may facilitate controlled molecular stacking or crystal engineering, though the methylthio groups’ steric bulk could moderate packing density compared to smaller substituents .
Synthetic and Analytical Considerations
- While 9,10-Bis(3,5-dihydroxyphenyl)anthracene is characterized by NMR and HPLC (purity ≥98%) , similar methods would apply to this compound. The methylthio groups’ sulfur atoms may complicate NMR interpretation due to spin-spin coupling but could enhance UV-vis absorption for analytical detection.
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